![molecular formula C19H18BrN3O4 B2982852 1-(3-Bromophenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea CAS No. 894039-57-7](/img/structure/B2982852.png)
1-(3-Bromophenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromophenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C19H18BrN3O4 and its molecular weight is 432.274. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Research
Role of Orexin-1 Receptor Mechanisms on Compulsive Food Consumption
A study explored the effects of different compounds, including selective orexin receptor antagonists, on binge eating in rats. This research underlines the potential of compounds targeting orexin receptors for treating compulsive food consumption and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Chemical Synthesis and Structure Analysis
Synthesis and Crystal Structure of Related Compounds
Research on the synthesis and crystal structure of bromobenzoyl-related compounds provides valuable insights into the structural aspects of these molecules. For example, a study detailed the synthesis and crystal structure of a bromobenzoyl-thiadiazol-urea compound, offering insights into its molecular configuration and potential interactions (Xin, 2006).
Antimicrobial Evaluation
Synthesis, Characterization, and Antimicrobial Evaluation of Novel Imidazole Ureas / Carboxamides
Novel derivatives containing bromophenyl groups have been synthesized and evaluated for their antimicrobial properties. Such studies indicate the potential of these compounds in developing new antimicrobial agents (Rani et al., 2014).
Antioxidant and Anticholinergic Activities
Antioxidant and Anticholinergic Activities of Bromophenol Derivatives
A study reported the synthesis of natural bromophenols and their derivatives, which demonstrated significant antioxidant and anticholinergic activities. This research suggests the potential application of bromophenol compounds in treating oxidative stress-related diseases and conditions involving cholinergic systems (Rezai et al., 2018).
Material Science and Organic Synthesis
Facile Synthesis and Application in Material Science
Research into the synthesis of dibenzo[fg,op]naphthacenes from bromophenyl compounds illustrates the potential application of these molecules in material science, particularly in the creation of novel organic materials with specific electronic or optical properties (Cheng et al., 2003).
Propiedades
IUPAC Name |
1-(3-bromophenyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O4/c20-12-2-1-3-13(8-12)21-19(25)22-14-9-18(24)23(11-14)15-4-5-16-17(10-15)27-7-6-26-16/h1-5,8,10,14H,6-7,9,11H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQVMWKVVFFYAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)NC4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-Fluorophenyl)methyl]-1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperidine](/img/structure/B2982769.png)
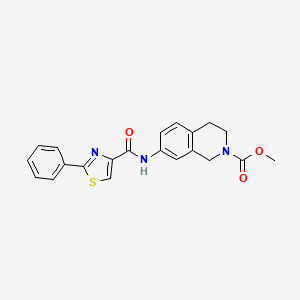

![1,3,4-Trimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2982776.png)
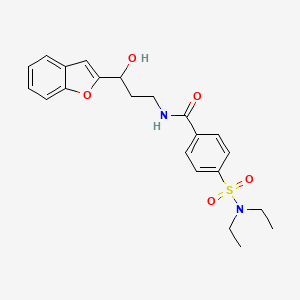
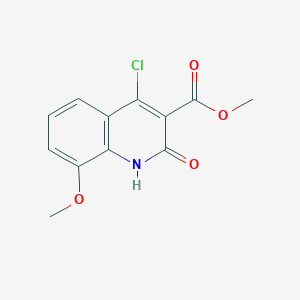

![N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2982780.png)
![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2982781.png)
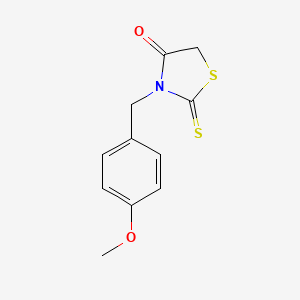
![2-((1H-benzo[d]imidazol-2-yl)thio)-1-mesitylethanone hydrobromide](/img/structure/B2982785.png)
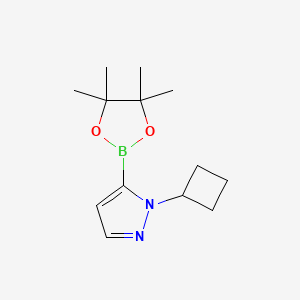
![[3-(1-Isopropyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride](/img/no-structure.png)
![4-[(Methylsulfamoyl)methyl]benzoic acid](/img/structure/B2982790.png)
